Cas no 2137609-57-3 (4-bromo-3-hexyl-1H-pyrazole)
4-bromo-3-hexyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-3-hexyl-1H-pyrazole
- 2137609-57-3
- EN300-1132187
-
- Inchi: 1S/C9H15BrN2/c1-2-3-4-5-6-9-8(10)7-11-12-9/h7H,2-6H2,1H3,(H,11,12)
- InChI Key: FJFCEZLJOINVNA-UHFFFAOYSA-N
- SMILES: BrC1C=NNC=1CCCCCC
Computed Properties
- Exact Mass: 230.04186g/mol
- Monoisotopic Mass: 230.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 28.7Ų
4-bromo-3-hexyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132187-0.05g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 95% | 0.05g |
$660.0 | 2023-10-26 | |
| Enamine | EN300-1132187-0.1g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 95% | 0.1g |
$691.0 | 2023-10-26 | |
| Enamine | EN300-1132187-0.25g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 95% | 0.25g |
$723.0 | 2023-10-26 | |
| Enamine | EN300-1132187-0.5g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 95% | 0.5g |
$754.0 | 2023-10-26 | |
| Enamine | EN300-1132187-1.0g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 1g |
$785.0 | 2023-06-09 | ||
| Enamine | EN300-1132187-2.5g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 95% | 2.5g |
$1539.0 | 2023-10-26 | |
| Enamine | EN300-1132187-5.0g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 5g |
$2277.0 | 2023-06-09 | ||
| Enamine | EN300-1132187-10.0g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 10g |
$3376.0 | 2023-06-09 | ||
| Enamine | EN300-1132187-1g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 95% | 1g |
$785.0 | 2023-10-26 | |
| Enamine | EN300-1132187-5g |
4-bromo-3-hexyl-1H-pyrazole |
2137609-57-3 | 95% | 5g |
$2277.0 | 2023-10-26 |
4-bromo-3-hexyl-1H-pyrazole Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-bromo-3-hexyl-1H-pyrazole
Research Update on 4-Bromo-3-hexyl-1H-pyrazole (CAS: 2137609-57-3) in Chemical Biology and Pharmaceutical Applications
The heterocyclic compound 4-bromo-3-hexyl-1H-pyrazole (CAS 2137609-57-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This pyrazole derivative, featuring a bromine substituent at the 4-position and a hexyl chain at the 3-position, exhibits unique physicochemical properties that make it particularly valuable for drug discovery and biological probe development. Recent studies have highlighted its potential as a versatile building block for the synthesis of more complex bioactive molecules.
Structural analyses of 4-bromo-3-hexyl-1H-pyrazole reveal that the bromine atom provides an excellent handle for further functionalization through cross-coupling reactions, while the hexyl chain contributes to enhanced lipophilicity and membrane permeability. These characteristics have led to its increasing application in the development of kinase inhibitors, with several research groups reporting its incorporation into ATP-competitive binding motifs. Particularly noteworthy is its use in the design of selective JAK2 and FLT3 inhibitors, where the bromine atom serves as a key pharmacophore element.
Recent synthetic methodology developments have significantly improved access to 4-bromo-3-hexyl-1H-pyrazole and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis route with yields exceeding 85%, addressing previous challenges in regioselective bromination of the pyrazole core. This methodological advancement has facilitated more extensive structure-activity relationship studies, enabling researchers to explore the impact of various substituents on biological activity while maintaining the core pyrazole structure.
In pharmacological applications, 4-bromo-3-hexyl-1H-pyrazole has shown particular promise in oncology research. Its derivatives have demonstrated potent antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that these compounds often act through modulation of cell cycle regulators and induction of apoptosis. The hexyl side chain appears to play a crucial role in cellular uptake and target engagement, as evidenced by comparative studies with shorter alkyl chain analogs.
Beyond its direct biological activities, 4-bromo-3-hexyl-1H-pyrazole has found utility as a molecular probe in chemical biology. Researchers have exploited its bromine substituent for click chemistry applications, enabling the construction of activity-based probes for target identification and validation. Recent work has demonstrated its successful incorporation into photoaffinity labeling reagents, providing valuable tools for studying protein-ligand interactions in complex biological systems.
The future research directions for 4-bromo-3-hexyl-1H-pyrazole appear particularly promising in the context of targeted protein degradation. Several groups are currently exploring its use as a warhead in PROTAC (proteolysis targeting chimera) design, where its combination of binding affinity and synthetic accessibility offers distinct advantages. Additionally, its potential in covalent inhibitor development is being actively investigated, with preliminary results suggesting that appropriately positioned electrophilic groups can yield highly selective covalent modulators.
In conclusion, 4-bromo-3-hexyl-1H-pyrazole (CAS 2137609-57-3) represents a valuable chemical tool with diverse applications in drug discovery and chemical biology. Its unique structural features, combined with recent synthetic advances, position it as an important scaffold for the development of novel therapeutic agents and research tools. Continued exploration of its pharmacological potential and optimization of its derivatives will likely yield significant contributions to multiple therapeutic areas in the coming years.
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